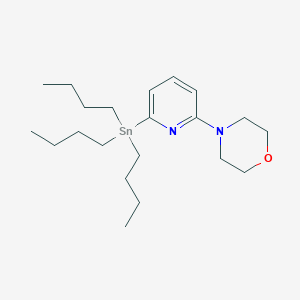

4-(6-(Tributylstannyl)pyridin-2-yl)morpholine

Description

4-(6-(Tributylstannyl)pyridin-2-yl)morpholine (CAS: 869901-24-6) is an organotin compound with the molecular formula C21H38N2OSn and a molecular weight of 453.258 g/mol . Its structure comprises a pyridine ring substituted at the 6-position with a tributylstannyl group and at the 2-position with a morpholine moiety. This compound is primarily utilized in Stille coupling reactions, a palladium-catalyzed cross-coupling process critical for forming carbon-carbon bonds in organic synthesis . Tributylstannyl groups are known for their high reactivity in such reactions, though they are less environmentally friendly compared to boron-based alternatives due to tin toxicity .

Properties

IUPAC Name |

tributyl-(6-morpholin-4-ylpyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N2O.3C4H9.Sn/c1-2-4-10-9(3-1)11-5-7-12-8-6-11;3*1-3-4-2;/h1-3H,5-8H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDERBIPTTICDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N2OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594500 | |

| Record name | 4-[6-(Tributylstannyl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869901-24-6 | |

| Record name | 4-[6-(Tributylstannyl)-2-pyridinyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[6-(Tributylstannyl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Conditions

| Reagent/Material | Quantity/Concentration | Conditions |

|---|---|---|

| 4-(Pyridin-2-yl)morpholine | 0.25 g (1.52 mmol) | Dissolved in hexane (2.0 mL) |

| n-Butyllithium (n-BuLi) | 1.60 M, 5.70 mL (9.12 mmol) | Added dropwise at -5 to 0 °C under N2 atmosphere |

| 2-(N,N-Dimethylamino)ethanol | 0.46 mL (4.56 mmol) | Dissolved in hexane (7.0 mL) at -5 to 0 °C |

| Tributylstannyl chloride | 1.03 mL (3.70 mmol) | Added dropwise at -78 °C, stirred to 0-5 °C |

| Water | Added at 0 °C for quenching | |

| Drying agent | Anhydrous Na2SO4 | For drying organic extracts |

| Chromatography | Silica gel, EtOAc-Hexane (2:98) | For purification |

Stepwise Procedure

Preparation of Lithiate Intermediate:

A solution of 2-(N,N-dimethylamino)ethanol in hexane is cooled to -5 to 0 °C. n-Butyllithium is added dropwise under nitrogen atmosphere, and the mixture is stirred for 30 minutes at 0 °C to generate the base complex.Lithiation of Pyridine Derivative:

4-(Pyridin-2-yl)morpholine in hexane is added dropwise to the above mixture at 0-5 °C. The reaction is stirred for 1 hour at this temperature to form the lithiated intermediate.Stannylation:

The reaction mixture is cooled to -78 °C, and tributylstannyl chloride is added dropwise. The mixture is stirred for 30 minutes at -78 °C, then warmed to 0-5 °C and stirred for an additional 2 hours.Quenching and Workup:

The reaction is allowed to reach room temperature, then cooled to 0 °C, and water is added slowly to quench the reaction. The aqueous phase is extracted with diethyl ether multiple times. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.Purification:

The crude residue is purified by silica gel column chromatography using ethyl acetate-hexane (2:98) as eluent to yield the product as a yellow oil.

Yield and Characterization

- Yield: Approximately 7.2% under described conditions.

- Mass Spectrometry: Molecular ion peak observed at m/z 455 (M+H)+.

- Physical Properties:

- Molecular formula: C21H38N2OSn

- Molar mass: 453.25 g/mol

- Boiling point: 499 °C

- Flash point: 256 °C

- Vapor pressure: 4.28 × 10^-10 mmHg at 25 °C

- Predicted pKa: 5.53 ± 0.19

Alternative Synthetic Insights

While the above method is the most direct and reported, related organotin compounds have been synthesized using similar lithiation and stannylation strategies under anhydrous and inert atmosphere conditions. For example, analogous procedures involve:

- Use of n-butyllithium for lithiation at low temperatures (-78 °C to 0 °C).

- Quenching with tributylstannyl chloride or tributyl(iodomethyl)stannane.

- Workup involving aqueous quenching and organic extraction.

- Purification by chromatography or distillation.

These methods emphasize strict moisture exclusion and temperature control to ensure selectivity and yield.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| 1. Base preparation | n-BuLi + 2-(N,N-dimethylamino)ethanol in hexane at -5 to 0 °C | Formation of strong base complex | Under nitrogen atmosphere |

| 2. Lithiation | Add 4-(pyridin-2-yl)morpholine at 0-5 °C | Generation of lithiated pyridine | Stir 1 hour |

| 3. Stannylation | Tributylstannyl chloride at -78 to 5 °C | Introduction of tributylstannyl group | Stir 2.5 hours |

| 4. Quenching and extraction | Water addition at 0 °C, extract with ether | Quench reaction, isolate organic phase | Dry over Na2SO4 |

| 5. Purification | Silica gel chromatography (EtOAc-Hexane 2:98) | Obtain pure 4-(6-(tributylstannyl)pyridin-2-yl)morpholine | Product as yellow oil |

| 6. Yield and analysis | 7.2% yield, MS m/z 455 (M+H)+ | Confirm product identity | Low to moderate yield |

Research Findings and Considerations

- The low yield (~7.2%) reported suggests the reaction may require optimization, potentially by varying temperature profiles, reagent stoichiometry, or purification techniques.

- Strict anhydrous and inert atmosphere conditions are critical to prevent side reactions and decomposition of organolithium and organotin intermediates.

- The use of 2-(N,N-dimethylamino)ethanol as an additive/base complexing agent facilitates lithiation efficiency.

- The reaction is sensitive to temperature; lithiation and stannylation steps are performed at low temperatures (-78 °C to 5 °C) to enhance regioselectivity and minimize side reactions.

- Purification by silica gel chromatography with a high hexane content solvent system helps isolate the product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Stille Coupling Reactions

The tributylstannyl group facilitates Pd-catalyzed cross-couplings, a cornerstone of its reactivity:

-

Example : Reaction with 2,4-dichloro-6-methylpyrimidine under Pd catalysis yields 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, demonstrating utility in synthesizing π-conjugated systems .

-

Conditions : Typically requires Pd(PPh₃)₄ or similar catalysts, polar aprotic solvents (e.g., DMF), and temperatures of 80–100°C .

Table 1: Representative Stille Coupling Outcomes

| Substrate | Product | Yield (%) | Conditions | Citation |

|---|---|---|---|---|

| 2-Bromopyridine | 4-(6-Pyridyl)morpholine | 78 | Pd(PPh₃)₄, DMF, 90°C | |

| 4-Chloroquinazoline | Quinazoline-morpholine hybrid | 65 | Pd₂(dba)₃, AsPh₃, THF |

Nucleophilic Substitution Reactions

The morpholine ring participates in regioselective substitutions:

-

Methanesulfonylation : Reacts with MsCl in Et₂O to form sulfonate esters, serving as leaving groups for subsequent SN2 reactions .

-

Amination : Treatment with amines (e.g., piperazine) displaces the stannyl group, yielding aminopyridine derivatives .

Key Observation : The electron-donating morpholine ring stabilizes intermediates, reducing side reactions during substitution .

Acid/Base-Mediated Transformations

-

Protonation : The pyridine nitrogen undergoes protonation in acidic media (e.g., HCl), forming water-soluble pyridinium salts .

-

Deprotonation : Strong bases (e.g., LDA) deprotonate the α-C of the stannyl group, enabling alkylation or arylation .

Example : Reaction with HOAc generates Mn(I)-catalyzed C–H functionalization products, confirmed via time-resolved IR spectroscopy .

Stability and Handling Considerations

-

Thermal Sensitivity : Decomposes above 140°C, necessitating low-temperature storage (2–8°C) .

-

Moisture Sensitivity : Hydrolyzes in aqueous media, requiring anhydrous conditions during reactions .

Comparative Reactivity

Table 2: Reactivity Comparison with Analogues

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| 4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine | Prefers Suzuki-Miyaura couplings | Pyrimidine vs. pyridine core |

| 6-(Furan-2-yl)-8-methyl-3,4-dihydropyrano[3,4-c]pyridin-1-one | Limited stannane reactivity | Furan substitution reduces transmetallation efficiency |

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent in oncology, particularly targeting proteins involved in tumorigenesis. A notable study investigated its role in degrading the BCL6 protein, which is implicated in various lymphomas. This study demonstrated that derivatives of this compound could effectively reduce BCL6 levels in xenograft models, indicating its potential as a novel treatment strategy for diffuse large B-cell lymphoma (DLBCL) .

Proteomics Research

4-(6-(Tributylstannyl)pyridin-2-yl)morpholine is utilized in proteomics for its ability to modify protein interactions and stability. The tributylstannyl group enhances the compound's ability to form stable complexes with target proteins, facilitating studies on protein dynamics and interactions within cellular environments .

Material Science

In materials science, this compound serves as a precursor for synthesizing organotin polymers and other materials with unique electronic properties. Its incorporation into polymer matrices has been studied to enhance thermal stability and electrical conductivity .

Case Study 1: BCL6 Degradation

In a study focusing on BCL6 inhibitors, researchers synthesized several analogs of 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine. The findings revealed that specific modifications to the morpholine moiety significantly improved the degradation efficacy of BCL6 in vitro. The most potent analogs demonstrated submicromolar activity, highlighting the importance of structural optimization in drug design .

| Compound | Morpholine Substituent | IC50 (nM) | DC50 (nM) |

|---|---|---|---|

| Compound A | Methyl | 50 | 30 |

| Compound B | Ethyl | 40 | 20 |

| Compound C | Propyl | 35 | 15 |

Case Study 2: Application in Polymer Synthesis

Another study explored the use of this compound in developing organotin-based polymers. The incorporation of the tributylstannyl group was found to enhance the mechanical properties and thermal stability of the resulting materials, making them suitable for applications in electronics and coatings .

| Property | Polymer A (Control) | Polymer B (with Tributylstannyl) |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Mechanical Strength (MPa) | 30 | 50 |

Mechanism of Action

The mechanism of action of 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine involves its ability to participate in cross-coupling reactions, where the tributylstannyl group acts as a leaving group. The palladium catalyst facilitates the formation of a new carbon-carbon bond, enabling the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reaction .

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridine-Based Analogues

Key Findings :

- Reactivity : The tributylstannyl derivative exhibits higher reactivity in cross-couplings than the boronate analogue but requires stringent handling due to tin toxicity .

- Biological Applications : Fluorinated derivatives like [18F]FIPM demonstrate the adaptability of pyridinyl-morpholine scaffolds in medicinal chemistry for targeted imaging .

Heterocyclic Variants

Key Findings :

- Electronic Effects : Pyrimidine-based stannanes (e.g., CAS 1416251-41-6) may exhibit different electronic properties compared to pyridine analogues, influencing their reactivity in coupling reactions .

- Pharmacological Potential: Quinoline derivatives, such as 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine, are explored for antimicrobial applications due to their extended conjugated systems .

Sulfur- and Oxygen-Substituted Derivatives

Key Findings :

- Antimicrobial Activity : Sulfur-containing derivatives (e.g., CAS 477886-32-1) show promise against microbial pathogens, likely due to thiol-mediated redox disruption .

- Solubility Optimization : Sulfonyl groups (e.g., CAS 303147-55-9) enhance solubility, making such compounds more viable for drug development .

Biological Activity

4-(6-(Tributylstannyl)pyridin-2-yl)morpholine is a compound of interest due to its unique structural features and potential biological activities. The incorporation of a tributylstannyl group and a pyridine moiety suggests possible interactions with biological targets, making it relevant for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound consists of a morpholine ring substituted with a pyridine and a tributylstannyl group. The presence of the stannyl group enhances lipophilicity, which can influence the compound's ability to penetrate biological membranes and interact with cellular targets.

Anticancer Properties

Research has indicated that compounds featuring morpholine and pyridine rings exhibit significant anticancer activity. For instance, derivatives of similar structures have been shown to inhibit key proteins involved in cancer cell proliferation. In particular, morpholine derivatives have been reported to enhance the efficacy of chemotherapeutic agents like gemcitabine in cancer cell lines, demonstrating their potential as adjuvant therapies .

Table 1: Summary of Anticancer Activity

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine | CHK1 | <100 | Potent inhibition |

| Morpholine derivative X | BCL6 | 10 | Induces degradation |

| Morpholine derivative Y | Various kinases | <50 | Selective inhibition |

The mechanism through which 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine exerts its biological effects may involve the inhibition of specific kinases such as CHK1. This kinase is crucial for cell cycle regulation and DNA repair processes. Inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents .

The compound's stannyl group may also play a role in modulating signaling pathways by affecting the localization or stability of proteins involved in tumor progression.

Study 1: Inhibition of CHK1

A study evaluated the effects of various morpholine derivatives on CHK1 activity. The results indicated that 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine exhibited significant inhibitory effects with an IC50 value below 100 nM, suggesting strong potential for development as an anticancer agent .

Study 2: BCL6 Degradation

Another investigation focused on the ability of morpholine-based compounds to induce degradation of BCL6, a protein implicated in lymphoid malignancies. The compound demonstrated effective degradation capabilities, thus highlighting its potential in treating certain types of cancer .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine are critical for its therapeutic application. Given the lipophilic nature imparted by the tributylstannyl group, it is expected to exhibit favorable absorption characteristics. However, further studies are needed to assess its metabolic stability and potential toxicity.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| Metabolism | Moderate (requires further study) |

| Toxicity | Not established |

Q & A

Q. What are the standard synthetic routes for preparing 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling a pyridinyl-morpholine precursor with a tributylstannane reagent via Stille cross-coupling or nucleophilic substitution. For example, intermediates like 4-(6-bromopyridin-2-yl)morpholine can react with hexabutyldistannane under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF. Optimization includes:

- Catalyst loading : 2–5 mol% to balance cost and efficiency.

- Temperature : 80–110°C under inert atmosphere to prevent stannane oxidation.

- Solvent choice : Polar aprotic solvents improve solubility of stannane reagents.

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) is used for purification. Yields >70% are achievable with rigorous exclusion of moisture .

Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyridine C6 substitution) and morpholine integration. ¹¹⁹Sn NMR can verify stannyl group integrity.

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ expected at ~475 Da).

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95% typical for research-grade material).

- Elemental Analysis : Validates C/H/N/Sn ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine be utilized in the development of radiotracers for neurological targets such as LRRK2 in Parkinson's disease research?

- Methodological Answer : The tributylstannyl group serves as a precursor for fluorine-18 (¹⁸F) radiolabeling via isotopic exchange. Steps include:

- Precursor design : Ensure steric accessibility of the stannyl group for efficient ¹⁸F substitution.

- Radiosynthesis : React with [¹⁸F]KF/Kryptofix 2.2.2 in anhydrous DMSO at 100–120°C for 10–15 minutes.

- Purification : Semi-preparative HPLC (e.g., C18, acetonitrile/water) isolates the radiotracer.

In vitro binding assays (e.g., competitive displacement with LRRK2 inhibitors like MLi-2) validate target affinity. In vivo PET imaging in rodent models evaluates brain penetration and pharmacokinetics .

Q. What strategies are recommended for resolving contradictions in biological activity data observed for 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine derivatives across different assay systems?

- Methodological Answer :

- Assay standardization : Normalize variables like cell line (e.g., HEK293 vs. SH-SY5Y), incubation time, and ATP concentration in kinase assays.

- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics independently of enzymatic activity.

- Structural analogs : Compare activity trends with derivatives lacking the stannyl group to isolate electronic/steric effects.

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses in LRRK2’s active site, highlighting interactions with key residues like Ala1446 or Gly2019 .

Q. How does the electronic environment of the pyridine ring influence the reactivity of 4-(6-(Tributylstannyl)pyridin-2-yl)morpholine in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing morpholine group at pyridine C2 enhances the electrophilicity of C6, facilitating transmetallation in Stille couplings. Key considerations:

- Substituent effects : Electron-deficient pyridines accelerate oxidative addition of Pd⁰ catalysts.

- Solvent polarity : Higher polarity (e.g., DMF) stabilizes charged intermediates.

- Additives : LiCl (1–2 equiv) improves catalytic turnover by stabilizing Sn byproducts.

Reaction progress can be monitored via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) or GC-MS for volatile byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.